3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(2,5-Dimethoxyphenyl)propionic acid” is a related compound . It has a molecular formula of C17H28O4Si and a molecular weight of 324.4873 .

Synthesis Analysis

There is a synthesis analysis of a related compound, "3-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile" . The E isomer of this compound was synthesized, and the X-ray crystal structures of both the E and Z isomers of this compound were presented .Molecular Structure Analysis

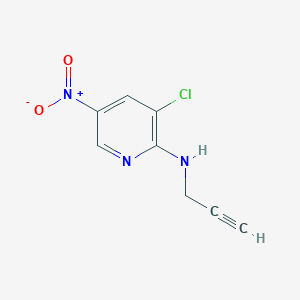

The molecular structure of “2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile” was analyzed . The starting material for the Cadogan reaction, 2-(2′,5′-dimethoxyphenyl)-3-nitropyridine, was prepared in a microwave-assisted Suzuki–Miyaura coupling of 2-chloro-3-nitropyridine with a 2,5-dimethoxyphenyl boronic acid in 91% yield .Chemical Reactions Analysis

The synthesis of the E isomer of “3-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile” was reported . The E and Z isomers of “3-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid” were also synthesized and separated .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2,5-Dimethoxyphenyl)propionic acid” were reported . It has a molecular formula of C17H28O4Si and a molecular weight of 324.4873 .Aplicaciones Científicas De Investigación

Heterocycle Synthesis and Medicinal Chemistry

The Cadogan reaction, which involves the reduction of o-nitrobiaryls and subsequent ring closure to form pyrrole rings, is a successful route for synthesizing carbazoles and alkaloids . The compound is a side product of this reaction. Researchers can explore its potential as a building block for novel heterocyclic compounds with medicinal applications.

Organic Electronics and Conjugated Systems

Multiple Cadogan reactions allow access to higher conjugated systems, which find use in organic electronics . Investigating the electronic properties of 2-(2,5-dimethoxyphenyl)pyrrole-3-carbonitrile could reveal its suitability for organic semiconductors, light-emitting materials, or conductive polymers.

Safety and Hazards

Direcciones Futuras

Future research could focus on the synthesis and analysis of “3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate” and related compounds. The Cadogan reaction, which was used in the synthesis of a related compound , could potentially be applied to the synthesis of “3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate”. Further studies could also investigate the mechanism of action and potential applications of this compound.

Propiedades

IUPAC Name |

[3-(2,5-dimethoxyphenyl)-2-oxochromen-7-yl] methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7S/c1-22-12-6-7-16(23-2)14(9-12)15-8-11-4-5-13(25-26(3,20)21)10-17(11)24-18(15)19/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCQJFTYEZUMJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CC3=C(C=C(C=C3)OS(=O)(=O)C)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide](/img/structure/B2901840.png)

![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2901847.png)

![1-[3-(3-Hydroxypropyl)-4-methyl-2-(4-methylphenyl)imino-1,3-thiazol-5-yl]ethanone](/img/structure/B2901851.png)

![1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2901859.png)

![6-Chloro-3-[4-(2-chlorophenyl)piperazin-1-yl]thiochromen-4-one](/img/structure/B2901863.png)